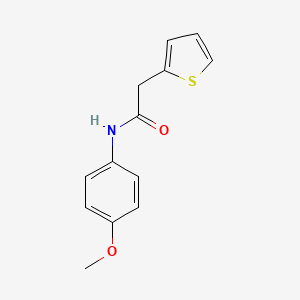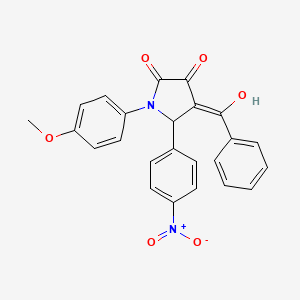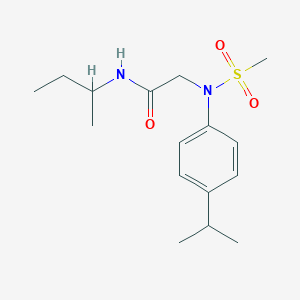
N-(4-methoxyphenyl)-2-(2-thienyl)acetamide
描述
N-(4-methoxyphenyl)-2-(2-thienyl)acetamide, also known as MTAA, is a chemical compound that has been studied for its potential applications in scientific research. This compound has been found to have a number of interesting properties, including its ability to modulate certain biochemical pathways and its potential as a tool for studying various physiological processes. In
科学研究应用
N-(4-methoxyphenyl)-2-(2-thienyl)acetamide has been studied for its potential applications in a variety of scientific research fields, including neuroscience, cancer biology, and drug discovery. In neuroscience research, N-(4-methoxyphenyl)-2-(2-thienyl)acetamide has been found to modulate the activity of certain ion channels, which are important for neuronal signaling. This compound has also been found to have potential applications in cancer biology, as it has been shown to inhibit the growth of certain cancer cell lines. Additionally, N-(4-methoxyphenyl)-2-(2-thienyl)acetamide has been explored as a potential tool for drug discovery, as it has been found to interact with a number of different protein targets.
作用机制
Target of Action
N-(4-methoxyphenyl)-2-thiophen-2-ylacetamide has been found to target Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) . These receptors play a crucial role in the progression of certain types of cancer, including triple-negative breast cancer .
Mode of Action
The compound interacts with its targets, EGFR and VEGFR-2, by binding to their active sites . This interaction inhibits the activity of these receptors, thereby preventing the signaling pathways that lead to cancer cell proliferation .
Biochemical Pathways
The inhibition of EGFR and VEGFR-2 affects multiple biochemical pathways. For instance, it can disrupt the biosynthesis of chitin and β(1,3)glucan, components of the fungal cell wall . This disruption can lead to a decrease in the growth and proliferation of cancer cells .
Pharmacokinetics
The pharmacokinetic properties of N-(4-methoxyphenyl)-2-thiophen-2-ylacetamide have been studied using structural bioinformatics methods, including density functional theory, molecular docking, molecular dynamic simulation, and drug-likeness models . The compound has been found to meet the ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) and drug-likeness requirements without a single instance of Lipinski’s rule of five violations . This suggests that the compound has good bioavailability.
Result of Action
The result of the action of N-(4-methoxyphenyl)-2-thiophen-2-ylacetamide is the inhibition of cancer cell growth and proliferation . By targeting and inhibiting EGFR and VEGFR-2, the compound can effectively prevent the progression of certain types of cancer .
实验室实验的优点和局限性
One advantage of using N-(4-methoxyphenyl)-2-(2-thienyl)acetamide in lab experiments is its ability to modulate the activity of certain biochemical pathways. This makes it a potentially useful tool for studying a variety of physiological processes. However, there are also some limitations to using N-(4-methoxyphenyl)-2-(2-thienyl)acetamide in lab experiments. For example, this compound may have off-target effects on other proteins, which could complicate the interpretation of experimental results.
未来方向
There are a number of potential future directions for research on N-(4-methoxyphenyl)-2-(2-thienyl)acetamide. For example, further studies could be conducted to better understand the mechanism of action of this compound. Additionally, researchers could explore the potential applications of N-(4-methoxyphenyl)-2-(2-thienyl)acetamide in other areas of scientific research, such as immunology or infectious disease. Finally, efforts could be made to optimize the synthesis method of N-(4-methoxyphenyl)-2-(2-thienyl)acetamide, in order to improve its purity and yield.
属性
IUPAC Name |
N-(4-methoxyphenyl)-2-thiophen-2-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2S/c1-16-11-6-4-10(5-7-11)14-13(15)9-12-3-2-8-17-12/h2-8H,9H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKDDGJXJRDSOSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CC2=CC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Acetamide, N-(4-methoxyphenyl)-2-(2-thienyl)- | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![ethyl 2-[4-(diethylamino)-2-hydroxybenzylidene]-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3919240.png)
![N-cyclopentyl-N'-[2-(pyridin-3-yloxy)propyl]succinamide](/img/structure/B3919248.png)
![2-[(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]phenyl 2-nitrobenzenesulfonate](/img/structure/B3919257.png)
![7-(4-isopropylbenzyl)-2-(1-oxidoisonicotinoyl)-2,7-diazaspiro[4.5]decane](/img/structure/B3919276.png)
![[3-(4-chlorobenzoyl)-4-hydroxy-2-(2-nitrophenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]acetic acid](/img/structure/B3919282.png)
![1-(2-thienyl)-1,2-butanedione 2-[O-(4-methoxybenzoyl)oxime]](/img/structure/B3919288.png)




![3-{1-[(2-oxo-1-pyrrolidinyl)acetyl]-3-piperidinyl}-N-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B3919329.png)
![ethyl 7-methyl-5-[4-(methylthio)phenyl]-2-{[5-(4-morpholinyl)-2-furyl]methylene}-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3919341.png)
![1-[(3-isobutyl-1-methyl-1H-pyrazol-5-yl)carbonyl]-4-(tetrahydrofuran-2-ylcarbonyl)-1,4-diazepane](/img/structure/B3919354.png)
![2-[(1-adamantylacetyl)amino]-3-hydroxypropanoic acid](/img/structure/B3919356.png)